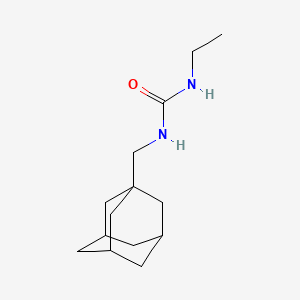

N-(1-adamantylmethyl)-N'-ethylurea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Adamantane derivatives have garnered attention due to their unique structural features and potential applications in various fields, including medicinal chemistry and materials science. The synthesis and study of N-(1-adamantylmethyl)-N'-ethylurea fall within this broader research context, exploring novel compounds that exhibit specific and enhanced chemical and physical properties.

Synthesis Analysis

The synthesis of adamantane derivatives often involves multistep chemical reactions, starting with adamantane or its precursors. For instance, thiourea derivatives of adamantane have been synthesized through reactions involving adamantane-1-carbonyl chloride, ammonium thiocyanate, and suitable amines. These processes are carefully designed to yield products with desired structural configurations and functionalities (Arshad et al., 2021).

Molecular Structure Analysis

The molecular and crystal structures of these derivatives are determined using techniques like X-ray crystallography, revealing intricate details about their geometric configurations. For example, some compounds display triclinic system characteristics and engage in intermolecular CH···O hydrogen bonds, contributing to their structural stabilization (Arshad et al., 2021).

Chemical Reactions and Properties

The chemical behavior of adamantane derivatives, including reactivity and interaction with other molecules, is a key area of study. For example, the interaction with DNA and enzymatic inhibition showcases the biological relevance of these compounds. Their synthesis often reveals their potential as ligands, enzyme inhibitors, or anticancer agents, depending on the functional groups attached to the adamantane core (Arshad et al., 2021).

Aplicaciones Científicas De Investigación

Synthesis and Biological Activity Exploration

Research has shown the synthesis of new derivatives of compounds structurally related to N-(1-adamantylmethyl)-N'-ethylurea, such as 6-(1-adamantylmethyl)-4(3H)-pyrimidinone derivatives. These derivatives are explored for their probable anti-HIV-1 activities, highlighting the compound's potential in medicinal chemistry applications (Novakov, Orlinson, & Navrotskii, 2009).

Catalysis and Material Science

The compound's derivatives, particularly those involving adamantyl groups, have been utilized in the formation of catalytically active complexes. For example, N-adamantyl-2-aminopyridines have been shown to form stable complexes with zirconium, leading to catalysts for ethylene polymerization with significant productivity (Morton, O'Shaughnessy, & Scott, 2000). This illustrates the role of adamantyl derivatives in enhancing the performance of catalytic systems.

Molecular Structure and Noncovalent Interactions

The structural features of compounds containing the adamantyl group, such as this compound, have been studied for their noncovalent interactions. These studies provide insights into the molecular and crystal structures of such compounds, contributing to the understanding of their stability and reactivity. For instance, quantitative assessments of noncovalent interactions in N-substituted-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amines have been conducted, shedding light on the nature of these interactions and their significance in molecular design (El-Emam et al., 2020).

Mecanismo De Acción

Target of Action

N-(1-adamantylmethyl)-N’-ethylurea is a synthetic compound that has been identified as a designer drug Similar compounds, such as n-(1-adamantyl)-1-pentyl-1h-indole-3-carboxamide (apica) and n-(1-adamantyl)-1-pentyl-1h-indazole-3-carboxamide (apinaca), have been identified as synthetic cannabinoids . These compounds interact with the cannabinoid receptors in the brain, which play a crucial role in various physiological processes including appetite, pain-sensation, mood, and memory.

Mode of Action

Based on the structure and properties of similar adamantane derivatives, it can be inferred that the compound might interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces . The adamantyl group in the compound could potentially enhance its lipophilicity, thereby increasing its ability to cross biological membranes and interact with its targets.

Biochemical Pathways

These pathways play a significant role in various physiological processes, including immune response, cell proliferation, and neuronal signaling .

Pharmacokinetics

The compound’s adamantyl group could potentially enhance its lipophilicity, which might influence its absorption and distribution within the body

Result of Action

If it acts as a synthetic cannabinoid, it could potentially alter neuronal signaling, immune response, and cell proliferation, among other physiological processes .

Safety and Hazards

Propiedades

IUPAC Name |

1-(1-adamantylmethyl)-3-ethylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N2O/c1-2-15-13(17)16-9-14-6-10-3-11(7-14)5-12(4-10)8-14/h10-12H,2-9H2,1H3,(H2,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQLBDNGWXPUYFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)NCC12CC3CC(C1)CC(C3)C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl [4-(4-chlorobenzyl)piperidin-4-yl]methylcarbamat](/img/structure/B2489570.png)

![3-((pyridin-2-ylmethyl)thio)-7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B2489571.png)

![(Z)-1-(4-(4-chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one](/img/structure/B2489576.png)

![N-[2-(trifluoromethyl)-4-quinazolinyl]isoleucine](/img/structure/B2489590.png)